![molecular formula C9H14N2O2 B15241547 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid](/img/structure/B15241547.png)
3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid
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Overview
Description
3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to achieve the target compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It features a butanoic acid backbone with a methyl group and a 1-methyl-1H-imidazol-4-yl substituent, contributing to its chemical properties and potential biological activities. The compound is identified by the CAS number 1507688-98-3.
Scientific Research Applications
This compound has potential applications in several fields:
- Medicinal Chemistry : Its unique structure allows for exploration in medicinal chemistry and related disciplines.
- Pharmacology : Preliminary studies suggest it may exhibit biological activities relevant to pharmacology. Compounds with imidazole rings are often associated with various biological functions. Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.
- Synthetic Organic Chemistry : This compound is versatile in synthetic organic chemistry. For example, it can undergo esterification, reacting with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets, such as enzymes or receptors. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Molecular docking
These studies provide insights into its pharmacodynamics and potential therapeutic applications.
Structural Similarities
Mechanism of Action
The mechanism by which 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the butanoic acid moiety.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Histidine: An amino acid with an imidazole side chain, similar in structure but with distinct biological roles.
Uniqueness: 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a branched alkyl chain attached to an imidazole ring, which is significant for its biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by Dinakaran et al. (2003) evaluated various derivatives of imidazole compounds, including this one, against several microorganisms. The results indicated that the compound showed moderate activity against Gram-positive bacteria and weaker activity against Gram-negative strains .
Table 1: Antimicrobial Activity
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Candida albicans | Low |
Aspergillus niger | Moderate |
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. Imidazole derivatives have been recognized for their ability to inhibit cancer cell proliferation. A review highlighted that imidazole compounds, including those with similar structures, exhibited significant antiproliferative effects against various cancer cell lines such as HeLa and MCF-7 .
Case Study: Antiproliferative Effects
In a study assessing the effects of imidazole derivatives on cancer cell lines, it was found that compounds similar to this compound displayed IC50 values ranging from 10 to 20 µM against breast cancer cells. This suggests a promising therapeutic index for further development .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of cellular signaling pathways associated with cell growth and apoptosis. Imidazole derivatives often interact with enzymes involved in metabolic pathways, leading to altered cellular responses.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-2-(1-methylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-11(3)5-10-7/h4-6,8H,1-3H3,(H,12,13) |
InChI Key |
WLGUVQWBAQSVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN(C=N1)C)C(=O)O |
Origin of Product |
United States |
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